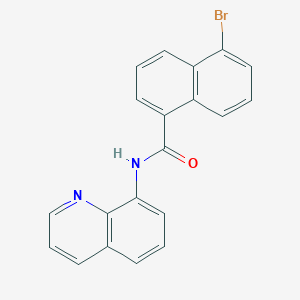

5-bromo-N-8-quinolinyl-1-naphthamide

Description

Properties

IUPAC Name |

5-bromo-N-quinolin-8-ylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O/c21-17-10-3-7-14-15(17)8-2-9-16(14)20(24)23-18-11-1-5-13-6-4-12-22-19(13)18/h1-12H,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTLINQDRAIICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogs and Key Differences

Notes:

- Substituent Impact: The 8-quinolinyl group in the target compound introduces a heteroaromatic system, likely improving binding affinity to biological targets (e.g., enzymes or receptors) due to additional hydrogen-bonding and π-stacking capabilities. The 4-bromophenyl group in the analog () increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media .

- Halogen Effects: Bromine at the 5-position is conserved in both compounds, contributing to electrophilic reactivity. However, the second bromine in 5-bromo-N-(4-bromophenyl)-1-naphthamide may sterically hinder interactions in biological systems compared to the planar quinolinyl group.

Research Findings

- Synthetic Utility: The 4-bromophenyl analog (CAS 333354-90-8) is listed among diverse intermediates (e.g., Aurora B kinase inhibitors), suggesting its role in constructing complex molecules . The quinolinyl variant’s nitrogen-rich structure could mimic natural ligands, making it a candidate for drug discovery (e.g., kinase or protease inhibition).

- Thermodynamic Stability: Quinolinyl-substituted naphthamides typically exhibit higher melting points than their phenyl counterparts due to rigid aromatic systems, though experimental data for the target compound are lacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-N-8-quinolinyl-1-naphthamide, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated quinoline intermediates can react with activated naphthamide derivatives under palladium-catalyzed cross-coupling conditions. Purity validation requires a combination of HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity. Impurity profiling should reference pharmacopeial standards (e.g., EP/ICH guidelines) for residual solvents and byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Determines molecular weight and bromine isotope patterns.

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though this requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to stressors (e.g., 40°C/75% RH for 6 months) and monitor degradation via UPLC-MS .

- Forced Degradation : Use acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic (ICH Q1B) conditions to identify degradation pathways.

- Informer Library Screening : Benchmark degradation kinetics against structurally similar aryl halides to predict stability trends .

Q. How should contradictory biological activity data across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from multiple assays (e.g., IC₅₀ variability in kinase inhibition studies) and apply Cohen’s d to quantify effect sizes.

- Contextual Confounders : Control for variables like solvent polarity (DMSO vs. aqueous buffers) and cell-line specificity (e.g., HEK293 vs. HeLa).

- Replication Studies : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

Q. What methodological approaches elucidate reaction mechanisms involving this compound in catalytic systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- DFT Calculations : Model transition states and intermediate energies (e.g., Gaussian 09 at B3LYP/6-31G* level).

- Informer Library Cross-Testing : Screen the compound against diverse catalytic conditions (e.g., Pd, Cu, or photoredox systems) to map reactivity patterns .

Q. How can researchers address discrepancies in reported solubility and formulation data?

- Methodological Answer :

- Solvent Screening : Use a tiered approach: start with DMSO for stock solutions, then test aqueous solubility with co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80).

- DLS/Zeta Potential : Assess colloidal stability in nanoformulations.

- Standardized Protocols : Adopt OECD 105 guidelines for solubility measurements to minimize inter-lab variability .

Contradiction Analysis in Research

Q. What frameworks support the analysis of contradictory data in pharmacological studies of this compound?

- Methodological Answer :

- Triangulation : Combine in vitro, in vivo, and in silico data to identify outliers.

- Bayesian Statistics : Calculate posterior probabilities for conflicting hypotheses (e.g., efficacy vs. toxicity).

- Falsification Protocols : Apply Popperian principles to test alternative hypotheses (e.g., off-target effects via chemoproteomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.